4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid

Catalog No.
S005174
CAS No.
1430806-04-4
M.F
C25H20Cl2FN5O6S3
M. Wt
672.542
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-...

CAS Number

1430806-04-4

Product Name

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid

IUPAC Name

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid

Molecular Formula

C25H20Cl2FN5O6S3

Molecular Weight

672.542

InChI

InChI=1S/C18H12Cl2FN5O3S2.C7H8O3S/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,26H,(H3,22,24,25);2-5H,1H3,(H,8,9,10)

InChI Key

NVKBPDYKPNYMDR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F

Synonyms

4-[2-(3-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-4-thiazolylbenzenesulfonamide tosylate

Description

PF-05089771 is a voltage-gated sodium channel 1.7 (Nav1.7) blocker (IC50s = 11, 16, 33, and 20 nM for 5N11S, 5A11L, 5A11S, and 5A11L Nav1.7 splice variants, respectively). It is selective for Nav1.7 over Nav1.1-1.6 and 1.8 channels (IC50s = 0.11-25 μM), L-type calcium, and KvLQT and hERG potassium channels (IC50s = ≥10 μM), as well as human and cynomolgus monkey TRPV1 receptors (IC50s = 10 and 20 μM, respectively). PF-05089771 is also 1,000-fold selective for half-inactivated over resting Nav1.7 channels, and mutation of the domain IV voltage-sensor domain (VSD4) reduces PF-05089771 potency by approximately 100-fold.
Potent and selective Nav1.7 channel blocker (IC50 = 8, 11 and 171 nM for mouse, human and rat Nav1.7, respectively). Exhibits selectivity for Nav1.7 over other Nav1 channels (IC50 values are 0.11, 0.16, 0.85, 10, 11 and 25 μM for Nav1.2, Nav1.6, Nav1.1, Nav1.4, Nav1.3 and Nav1.5, respectively). Also exhibits selectivity over a panel of 81 other ion channels, receptors, enzymes and transporters. Blocks spontaneous firing of inherited erythromelalgia (IEM)-derived iPSC sensory neurons in vitro.

Neuroscience

Agro-Chemical Applications

Pyrazole derivatives, which share a similar structure to the compound , have been found to have promising agro-chemical applications . They are part of a large library of heterocyclic compounds that have been used in various fields, including agriculture .

Method of Application: The specific method of application would depend on the exact nature of the agro-chemical application. For example, they could be used as pesticides, in which case they would be applied to crops in a manner similar to other pesticide compounds .

Results: While specific results would depend on the exact application, pyrazole derivatives have generally been found to be effective in their agro-chemical applications .

Medicinal Applications

Indazole-containing heterocyclic compounds, which are structurally similar to the compound , have a wide variety of medicinal applications . They have been used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Method of Application: The method of application would depend on the specific medicinal use. For example, if used as an anticancer agent, the compound could be administered as part of a chemotherapy regimen .

Results: Again, specific results would depend on the exact medicinal application. Indazole-containing compounds have generally been found to be effective in their medicinal applications .

Fluorescent Applications

Pyrazole derivatives, which share a similar structure to the compound , have been found to have promising fluorescent applications . They are part of a large library of heterocyclic compounds that have been used in various fields .

Method of Application: The specific method of application would depend on the exact nature of the fluorescent application. For example, they could be used in bioimaging, where they would be applied to biological samples in a manner similar to other fluorescent compounds .

Results: While specific results would depend on the exact application, pyrazole derivatives have generally been found to be effective in their fluorescent applications .

Material Science Applications

Indazole-containing heterocyclic compounds, which are structurally similar to the compound , have been used in the development of functional materials . These materials have a wide variety of applications, including in the construction of solar cells and other optical applications .

Method of Application: The method of application would depend on the specific material science use. For example, if used in the construction of solar cells, the compound could be incorporated into the active layer of the cell .

Results: Again, specific results would depend on the exact material science application. Indazole-containing compounds have generally been found to be effective in their material science applications .

The compound 4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide; 4-methylbenzenesulfonic acid is a complex organic molecule that combines multiple functional groups, making it of interest in medicinal chemistry and pharmaceutical applications. This compound features a sulfonamide group, which is known for its role in various biological activities, including antibacterial properties. The presence of a pyrazole ring and thiazole moiety further enhances its potential for biological activity, particularly in the development of new therapeutic agents.

The molecular structure includes:

  • A benzenesulfonamide core
  • A chlorophenoxy group
  • Fluoro and amino substituents
  • A thiazole ring

These structural components contribute to the compound's unique properties and its potential interactions within biological systems.

The chemical reactivity of this compound can be attributed to its functional groups. The sulfonamide group can participate in nucleophilic substitution reactions, while the amino group may engage in acylation or alkylation reactions. The presence of halogens (chlorine and fluorine) can also influence reactivity by facilitating electrophilic aromatic substitution or enhancing lipophilicity, which may affect the compound's bioavailability.

Potential Reactions:

  • Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile.
  • Electrophilic Aromatic Substitution: The chlorophenoxy group can undergo substitution reactions under appropriate conditions.
  • Acylation Reactions: The amino group can react with acyl chlorides to form amides.

The compound exhibits significant biological activity due to its diverse functional groups. Sulfonamides are known for their antibacterial properties, primarily through inhibition of bacterial folic acid synthesis. The pyrazole and thiazole rings are often associated with anti-inflammatory and anticancer activities.

Biological Activities:

  • Antibacterial: Potentially effective against various bacterial strains.
  • Anticancer: The unique structure may inhibit cancer cell proliferation.
  • Anti-inflammatory: Possible reduction in inflammation markers.

Synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring: Starting from suitable precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
  • Coupling Reactions: Utilizing coupling agents to link the pyrazole moiety with the chlorophenoxy and thiazole components.
  • Final Modifications: Introducing the sulfonamide and fluorine functionalities through targeted reactions.

Example Synthesis Route:

  • Synthesize 5-amino-1H-pyrazole from hydrazine and an appropriate carbonyl compound.
  • React the pyrazole with a chlorophenol derivative to form the chlorophenoxy linkage.
  • Introduce the thiazole ring through cyclization reactions involving thioketones or thioureas.
  • Finally, attach the sulfonamide group via reaction with sulfonyl chloride.

This compound has potential applications in pharmaceuticals, particularly as:

  • Antibacterial Agents: Development of new drugs targeting bacterial infections.
  • Anticancer Drugs: Exploration of its efficacy against various cancer cell lines.
  • Research Tools: Used in studies investigating cellular mechanisms involving folate metabolism.

Interaction studies focus on understanding how this compound interacts with biological targets, including enzymes involved in folate synthesis and cancer cell proliferation pathways. Techniques such as molecular docking studies and enzyme inhibition assays can provide insights into its mechanism of action.

Potential Interactions:

  • Enzyme Inhibition: Targeting dihydropteroate synthase or similar enzymes.
  • Binding Affinity Studies: Assessing interactions with DNA or RNA structures.

Several compounds share structural similarities with 4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide; 4-methylbenzenesulfonic acid. These include:

Compound NameStructure FeaturesBiological Activity
SulfanilamideSimple sulfonamideAntibacterial
TrimethoprimSulfonamide + pyrimidineAntibacterial
PhenazopyridineAromatic + azo groupAnalgesic for urinary tract

Uniqueness:

This compound stands out due to its complex structure that combines multiple pharmacophores (sulfonamide, pyrazole, thiazole) which may lead to enhanced biological activity compared to simpler analogs like sulfanilamide or trimethoprim.

Dates

Modify: 2023-08-15

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